N(5)-Piperazine-amiloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

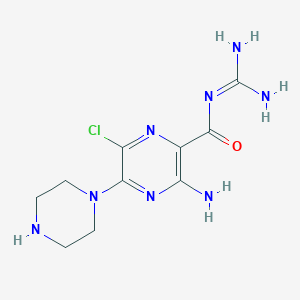

N(5)-Piperazine-amiloride, also known as this compound, is a useful research compound. Its molecular formula is C10H15ClN8O and its molecular weight is 298.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ocular Applications

One of the significant applications of N(5)-Piperazine-amiloride is in the treatment of ocular neovascularization. Research indicates that amiloride and its derivatives can inhibit corneal, iridial, retinal, and choroidal neovascularization. This is particularly relevant in conditions such as age-related macular degeneration and diabetic retinopathy, where abnormal blood vessel growth can lead to vision loss.

Neurological Applications

This compound has also been investigated for its neuroprotective effects. In neonatal models, it has been shown to preserve brain energetics during episodes of secondary energy failure, which is critical in conditions like neonatal encephalopathy.

Research Findings

- Energy Preservation : In studies involving neonatal rat brain slices, exposure to amiloride delayed the decline in energetic parameters such as phosphocreatine/inorganic phosphate ratios, indicating its potential to protect against energy failure during hypoxic events .

- pH Regulation : The compound was associated with maintaining intracellular pH levels during stress conditions, which is vital for neuronal health and function .

Ion Channel Modulation

This compound is recognized for its role as an inhibitor of specific ion channels, particularly the renal outer medullary potassium (ROMK) channels. This aspect opens avenues for its application in managing conditions related to electrolyte imbalances.

Benefits and Mechanisms

- Potassium-Sparing Diuretic Effects : By inhibiting ROMK channels, this compound can help retain potassium while promoting sodium excretion, making it beneficial in treating hypertension and heart failure.

- Selectivity Improvement : Recent studies have focused on enhancing the selectivity of this compound towards ROMK over other channels like hERG (human Ether-à-go-go Related Gene), which is crucial for reducing potential side effects associated with cardiac arrhythmias .

Comparative Analysis and Case Studies

The following table summarizes various studies highlighting the applications and effects of this compound across different medical fields:

Propiedades

Número CAS |

127628-91-5 |

|---|---|

Fórmula molecular |

C10H15ClN8O |

Peso molecular |

298.73 g/mol |

Nombre IUPAC |

3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |

Clave InChI |

OJANHPFPUXFRED-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

SMILES canónico |

C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

Key on ui other cas no. |

127628-91-5 |

Sinónimos |

5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.